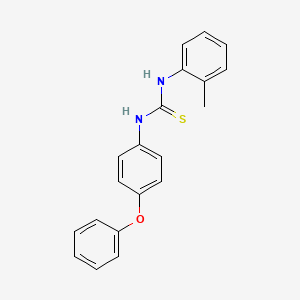![molecular formula C16H11ClN4 B5789838 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline, also known as CTQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is not fully understood. However, studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to have a variety of biochemical and physiological effects. Studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline induces apoptosis in cancer cells by activating the caspase pathway. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Furthermore, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline also has a high degree of selectivity for its target enzymes, which makes it a useful tool for studying the mechanisms of these enzymes. However, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has some limitations for lab experiments. It is a highly reactive compound that can easily form adducts with other molecules, which can complicate its analysis. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline also has limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline. One area of research is the development of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline derivatives that have improved selectivity and potency for their target enzymes. Another area of research is the investigation of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammation. Furthermore, research could be conducted to investigate the safety and toxicity of 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline in animal models and humans.
Métodos De Síntesis
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 2-methyl-4-nitroaniline to form 4-chloro-2-methyl-5-nitrobenzaldehyde. This intermediate is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-3-methyl-1,2,4-triazole-4-carbaldehyde, which is subsequently reacted with anthranilic acid to form 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has anticancer, antiviral, and antibacterial properties. 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. Furthermore, 5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c1-10-19-20-16-13-4-2-3-5-14(13)18-15(21(10)16)11-6-8-12(17)9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASOSQMQCRRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5789766.png)
![3-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile](/img/structure/B5789774.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5789776.png)
![N-[3-(cyclopentyloxy)phenyl]-3-methyl-2-furamide](/img/structure/B5789783.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5789806.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)



